molecular formula C11H14ClN B1592749 (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616202-81-4

(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B1592749
CAS No.: 616202-81-4
M. Wt: 195.69 g/mol
InChI Key: XTTZERNUQAFMOF-MRVPVSSYSA-N
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Description

(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a seven-membered heterocyclic compound that belongs to the class of azepines. This compound is of significant interest due to its potential pharmacological properties and its structural similarity to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can be achieved through various methods. One common approach involves the intramolecular cyclization of appropriate precursors. For example, starting from a substituted aniline, the compound can be synthesized via a series of steps including halogenation, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce azepane derivatives .

Scientific Research Applications

(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. For instance, it may act on voltage-gated sodium channels, stabilizing their inactive state and reducing neuronal excitability. This mechanism is similar to that of other anticonvulsant drugs, which helps in controlling seizures and neuropathic pain .

Comparison with Similar Compounds

Uniqueness: (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its potential for selective interaction with molecular targets makes it a promising candidate for further research and development .

Properties

IUPAC Name

(5S)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZERNUQAFMOF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635335
Record name (1S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616202-81-4
Record name (1S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-trifluoroacetyl-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (65 mg, 0.22 mmol) in methanol (2 mL) was treated with 15% aqueous NaOH (2 mL), and stirred for 3.5 hours at 60 C. The product mixture was concentrated, extracted 3 times with CH2Cl2 (5 mL), dried with Na2SO4 and concentrated to give 35 mg of a clear oil. 1H NMR (400 MHz, CDCl3) d 7.11 (s, 1 H), 7.05 (d, J=8 Hz, 1 H), 6.98 (d, J=8 Hz, 1 H), 3.1-2.9 (m, 6 H), 2.71 (m, 1 H), 2.68 (bs, 1 H), 1.32 (d, J=8 Hz, 3 H). MS calculated for C11H14ClN+H: 196, observed: 196.
Name
N-trifluoroacetyl-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; and 8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; or a pharmaceutically acceptable salt, solvate or hydrate thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazapin-2-one (150 mg, 0.716 mmol, purified by HPLC or recrystallization) was added to a 50 mL round bottom flask with 2M borane-tetrahydrofuran solution (2 mL, 2.15 mmol). The mixture was stirred 10 hours at room temperature under an argon balloon. LC/MS showed the desired product as the major peak with approximately 5% of starting material still present. The reaction mixture was quenched with 5 mL methanol and the solvents were removed on the rotary evaporator. This procedure was repeated with methanol addition and evaporation. The mixture was evaporated on the rotary evaporator followed by 2 hours in vacuo to give the product as a white solid (117 mg, 70 % yield). 1H NMR (CDCl3): δ 10.2 (br s, 1H), 9.8 (br s, 1H), 7.14 (dd, 1H, J=2, 8 Hz), 7.11 (d, 1H, J=2 Hz), 7.03 (d, 1H, J=8 Hz), 3.6 (m, 2H), 3.5 (m, 2H), 2.8-3.0 (m, 3H), 1.5 (d, 3H, J=7 Hz). LC/MS: 1.41 minute, 196.1 M+H+ and 139 major fragment.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1,2-Dichlorobenzene (about 1522 kg), 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (about 530 kg, 1.97 kmol, 1.00 eq.), and aluminum chloride (about 387 kg, 2.90 kmol, 1.47 eq.) are charged to a vessel vented to a caustic scrubber. The mixture is then stirred and heated at about 126° C. under nitrogen for about 16 h. The resulting Friedel-Crafts reaction mixture is then cooled. Purified or potable water (about 1060 kg) and silica gel are charged to a second vessel. The cooled Friedel-Crafts reaction mixture is then added to the aqueous silica gel slurry stirred and cooled in the second vessel. The stirred quench mixture is filtered at about 58° C., and the silica gel filter cake is washed with purified or potable water (about 212 kg). Optionally, some or all of this water may be used to rinse the quench vessel into the filter. The mother and wash liquor filtrates are combined in a vessel and are cooled with stirring to about 22° C. Stirring is then stopped, and upon settling, three phases separate. The brown lowest phase consists mostly of 1,2-dichlorobenzene and is drained to solvent regeneration. The lower of the remaining two phases, which is the middle phase of the original three-phase mixture, contains most of the product. The topmost phase is a turbid water phase containing a smaller amount of the product. These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %, to achieve an aqueous phase pH of at least about 13. The cyclohexane phase is washed with purified or potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure to remove solvent and provide crude title compound, an oil, as the distillation residue.
Quantity
530 kg
Type
reactant
Reaction Step One
Quantity
387 kg
Type
reactant
Reaction Step One
Quantity
1522 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 3
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 4
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 5
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 6
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

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